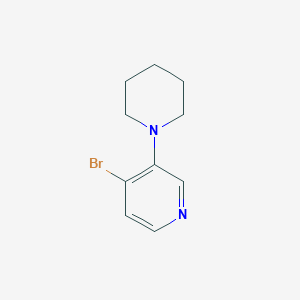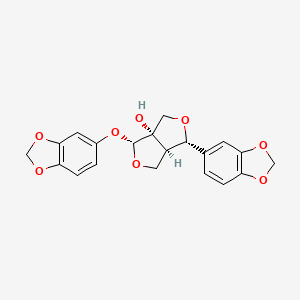
Phrymarolin V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phrymarolin V is a lignan compound isolated from the plant Phryma leptostachya. This plant is traditionally used in East Asia as a natural insecticide and in traditional Chinese medicine to treat various inflammatory diseases. This compound, along with other lignans from this plant, has shown significant biological activities, including insecticidal, antifungal, antibacterial, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phrymarolin V involves several steps, starting from commercially available precursors. The key steps include the formation of the furofuran lignan skeleton, which is a characteristic feature of Phrymarolin compounds. The synthetic route typically involves:
Formation of the furofuran core: This is achieved through a series of reactions including allylation and cyclization.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired structure of this compound.
Industrial Production Methods
The synthetic route described above can also be adapted for industrial-scale production, with optimizations for yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Phrymarolin V undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan skeleton.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Various substituents can be introduced to the lignan core, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Various halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Phrymarolin V has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its insecticidal properties and potential as a natural pesticide.
Medicine: Studied for its antifungal, antibacterial, and anticancer activities. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Wirkmechanismus
The mechanism of action of Phrymarolin V involves its interaction with various molecular targets and pathways:
Insecticidal activity: It disrupts the nervous system of insects, leading to paralysis and death.
Antifungal and antibacterial activity: It inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and metabolic pathways.
Anticancer activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Vergleich Mit ähnlichen Verbindungen
Phrymarolin V is part of a family of lignans isolated from Phryma leptostachya, including Phrymarolin I, Phrymarolin II, and Haedoxan A. These compounds share a similar furofuran lignan skeleton but differ in their functional groups and biological activities. For example:
Phrymarolin I and II: These compounds have similar insecticidal and antifungal activities but differ in their specific functional groups and reactivity.
Haedoxan A: This compound has a different set of biological activities, including higher insecticidal activity compared to this compound
Eigenschaften
Molekularformel |
C20H18O8 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(3R,3aS,6S,6aR)-6-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-yloxy)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C20H18O8/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)28-12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 |
InChI-Schlüssel |
RXQJOTWPTKUQPD-WNISUXOKSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
C1C2C(OCC2(C(O1)OC3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




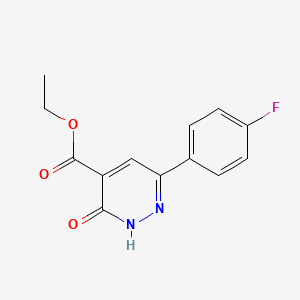
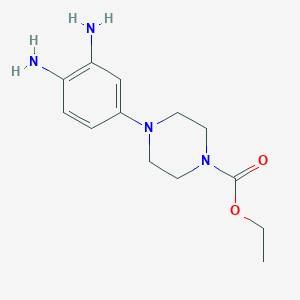
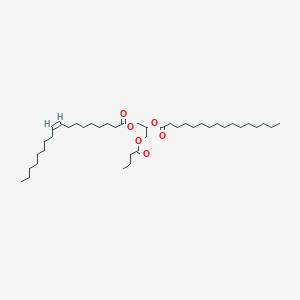
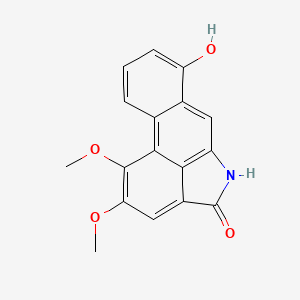
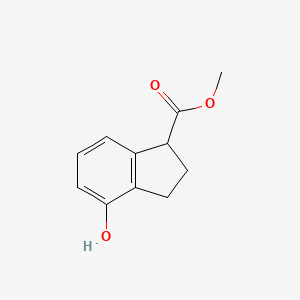
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
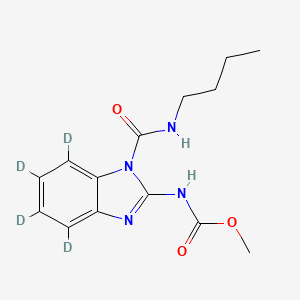
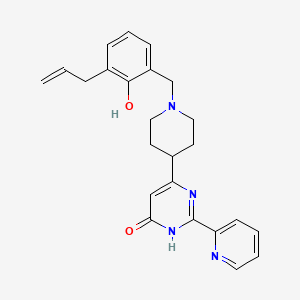
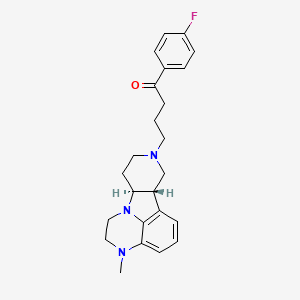
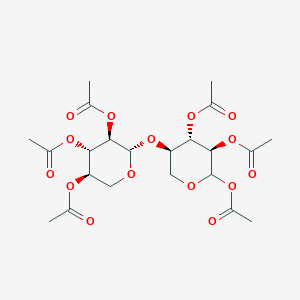
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
